(E)-N-(2-(2-(4-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
(E)-N-(2-(2-(4-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H26N4O5S and its molecular weight is 458.53. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Characterization
- Crystal Structures and Hirshfeld Surface Analysis:
- N-(4-methylbenzenesulfonyl)glycine hydrazone and its derivatives, similar in structure to the chemical compound , have been investigated for their crystal structures. These studies reveal common conformations and hydrogen-bonding patterns among the molecules, highlighting linear central parts and syn conformations in the amide groups of the hydrazone parts. Hirshfeld surface analyses provide insight into the intermolecular interactions in these structures (Purandara, Foro, & Gowda, 2018).
Synthesis and Reactivity:
- Synthesis of Pyrimidine and Fused Pyrimidine Derivatives:
- The reactivity of related compounds towards different electrophilic reagents has been explored, leading to the synthesis of various pyrimidine derivatives. This research underscores the versatility of these compounds in chemical synthesis and their potential use in creating more complex molecular structures (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
- Synthesis of Metal Complexes:
- Research has been conducted on the synthesis and structural characterization of metal complexes involving similar hydrazone compounds. This includes studies on their coordination behavior, spectral properties, and crystal structures, providing a foundation for understanding the coordination chemistry of these molecules (Khan, Tavman, Gürbüz, Arfan, & Çinarli, 2018).
Biological Evaluations and Potential Applications:
Anti-microbial Activities:
- Some derivatives have been synthesized and studied for their in vitro anti-microbial activities against specific pathogens. While not all synthesized compounds exhibited significant antiviral activity, such research indicates the potential biomedical applications of these compounds in developing new anti-microbial agents (Gunasekar, Saamanthi, & Aruna, 2021).
Anticancer Potentials:
- Novel series of derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. QSAR studies highlight the importance of certain molecular properties in describing the antimicrobial activity, indicating the potential of these compounds in cancer treatment and antimicrobial applications (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Calpain Inhibition and Neuroprotective Efficacy:
- Studies on benzoylalanine-derived ketoamides, related to the compound , have identified potent calpain inhibitors, showing improved pharmacokinetic profiles, including water-solubility, metabolic stability, and oral bioavailability in rats. Such inhibitors demonstrate neuroprotective efficacy in experimental models, suggesting potential therapeutic applications (Lubisch, Beckenbach, Bopp, Hofmann, Kartal, Kästel, Lindner, Metz-Garrecht, Reeb, Regner, Vierling, & Möller, 2003).
properties
IUPAC Name |
N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-2-31-19-9-5-17(6-10-19)15-24-25-21(27)16-23-22(28)18-7-11-20(12-8-18)32(29,30)26-13-3-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3,(H,23,28)(H,25,27)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMMGIUUSQROFE-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(4-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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